N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE is a chemical compound that exhibits a fascinating combination of sulfonamide and thiophene moieties. This compound holds great potential for scientific research and has diverse applications in various fields such as pharmaceuticals, materials science, and catalysis.
Preparation Methods
The synthesis of N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to afford intermediate compounds. These intermediates are then converted into sulfonyl chlorides, followed by nucleophilic attack of the amines to yield the final sulfonamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It may be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in materials science and catalysis for various industrial processes.
Mechanism of Action
The mechanism by which N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide and thiophene moieties play a crucial role in its activity, potentially inhibiting certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE can be compared with other similar compounds, such as:
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound also contains a sulfonamide moiety and exhibits antiviral activity.
N-[3-(4-CHLOROPHENYL)SULFANYL-4-HYDROXYNAPHTHALEN-1-YL]THIOPHENE-2-SULFONAMIDE: Similar in structure, this compound offers diverse applications in pharmaceuticals, materials science, and catalysis.
The uniqueness of this compound lies in its specific combination of sulfonamide and thiophene moieties, which contribute to its diverse applications and potential for scientific research.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3S3/c21-13-7-9-14(10-8-13)27-18-12-17(15-4-1-2-5-16(15)20(18)23)22-28(24,25)19-6-3-11-26-19/h1-12,22-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSXSUBKFHCNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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